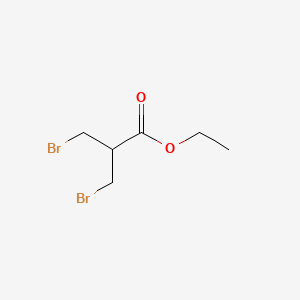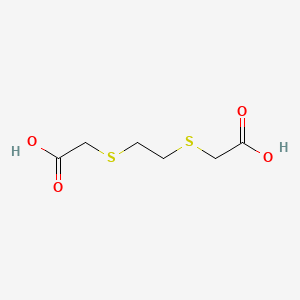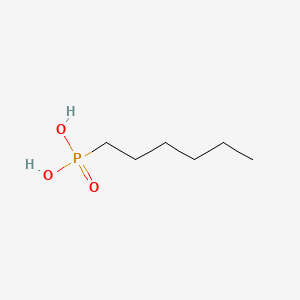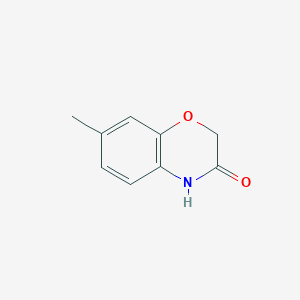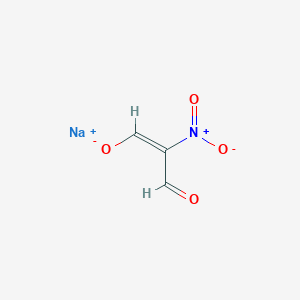![molecular formula C20H22O6 B1362584 1-(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B1362584.png)
1-(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3:2,4) Dibenzylidene sorbitol is a well-known low-molecular-weight gelator of organic solvents. It has been recognized for over 100 years and is considered an early example of a supramolecular gel. The compound’s ability to self-assemble into networks in various solvents is due to its unique “butterfly-like” structure, where the benzylidene groups form the “wings” and the sorbitol backbone forms the "body" .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3:2,4) Dibenzylidene sorbitol typically involves the reaction of D-sorbitol with benzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the dibenzylidene derivative .
Industrial Production Methods
Industrial production of (1,3:2,4) Dibenzylidene sorbitol follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of D-sorbitol to the dibenzylidene derivative .
Analyse Des Réactions Chimiques
Types of Reactions
(1,3:2,4) Dibenzylidene sorbitol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the benzylidene groups and the hydroxyl groups on the sorbitol backbone .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the benzylidene groups.
Reduction: Reducing agents like sodium borohydride can reduce the benzylidene groups to benzyl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene groups, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include benzyl alcohols, substituted benzylidene derivatives, and various oxidized forms of the compound .
Applications De Recherche Scientifique
(1,3:2,4) Dibenzylidene sorbitol has found widespread applications in various fields:
Chemistry: Used as a gelator in the formation of supramolecular gels, which have applications in materials science and nanotechnology.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in dental composites and other medical materials.
Industry: Utilized in personal care products, polymer nucleation, and clarification processes
Mécanisme D'action
The mechanism by which (1,3:2,4) Dibenzylidene sorbitol exerts its effects is based on its ability to self-assemble into networks. The benzylidene groups form non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, leading to the formation of a gel network. The sorbitol backbone provides the structural framework for these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3:2,4-Di(3,4-dimethylbenzylidene) sorbitol (DMDBS)
- 1,3:2,4-Di-p-methylbenzylidene sorbitol (MDBS)
- 1,2,3-Trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN)
Uniqueness
(1,3:2,4) Dibenzylidene sorbitol is unique due to its well-balanced amphiphilic nature, which allows it to form stable gels in a wide range of solvents. Its versatility and efficiency as a gelator make it a valuable compound in various applications .
Propriétés
IUPAC Name |
1-(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-11-15(22)17-18-16(24-20(25-17)14-9-5-2-6-10-14)12-23-19(26-18)13-7-3-1-4-8-13/h1-10,15-22H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZUHGYZWYNSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(OC(O2)C3=CC=CC=C3)C(CO)O)OC(O1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
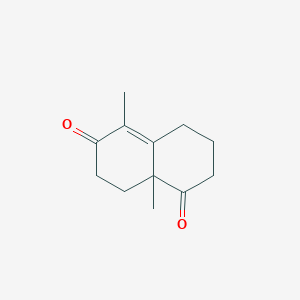
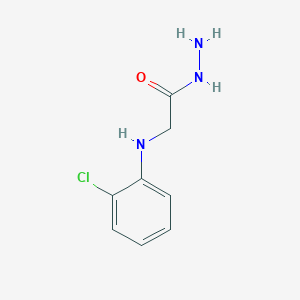
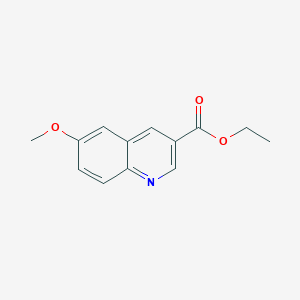

![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)
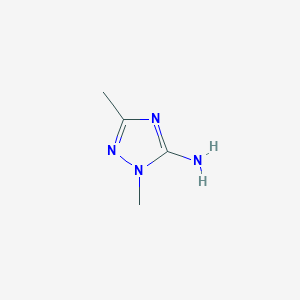

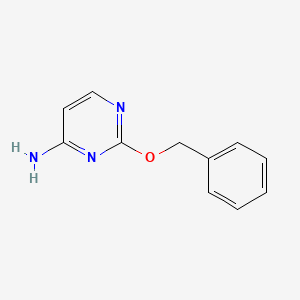
![4-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1362519.png)
